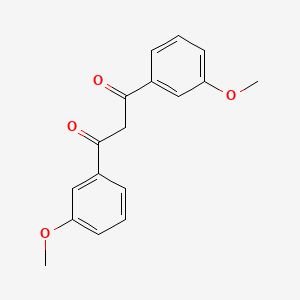
L-Histidine monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine monoacetate is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is known for its involvement in protein synthesis, enzyme function, and the production of histamine, a vital compound in the immune response. This compound is often used in scientific research and industrial applications due to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
L-Histidine monoacetate can be synthesized through the reaction of L-Histidine with acetic acid. The process involves dissolving L-Histidine in water and then adding acetic acid to the solution. The mixture is stirred and heated to promote the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-Histidine, which is then harvested and reacted with acetic acid to form this compound. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
L-Histidine monoacetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including imidazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: The imidazole ring in this compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized histidine compounds .
科学的研究の応用
L-Histidine monoacetate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: this compound is essential for studying protein structure and function, as well as enzyme activity.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting histamine receptors and related pathways.
Industry: This compound is used in the production of nutritional supplements and as a component in various industrial processes
作用機序
L-Histidine monoacetate exerts its effects through several mechanisms:
Histamine Production: L-Histidine is a precursor to histamine, which is produced through the decarboxylation of L-Histidine by the enzyme histidine decarboxylase.
Enzyme Function: L-Histidine is involved in the active sites of various enzymes, where it participates in catalysis and substrate binding.
Metal Ion Chelation: The imidazole ring in L-Histidine can bind metal ions, aiding in their transport and utilization in biological systems.
類似化合物との比較
L-Histidine monoacetate can be compared with other similar compounds, such as:
L-Histidine: The parent compound, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride: Another derivative used in cell culture media and pharmaceutical formulations.
Histamine: A biogenic amine derived from L-Histidine, involved in immune response and neurotransmission.
This compound is unique due to its specific acetate group, which can influence its solubility, stability, and reactivity compared to other histidine derivatives.
特性
CAS番号 |
71173-63-2 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC名 |
acetic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2.C2H4O2/c7-5(6(10)11)1-4-2-8-3-9-4;1-2(3)4/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H3,(H,3,4)/t5-;/m0./s1 |
InChIキー |
HABAJMUFCIDFOT-JEDNCBNOSA-N |
SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
異性体SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
| 71173-63-2 | |
配列 |
H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)

![2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3056344.png)


![Ethanethioic acid, S-[(diethoxyphosphinyl)methyl] ester](/img/structure/B3056350.png)
